Villosin C: A Technical Guide to Natural Sources and Isolation
Villosin C: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Villosin C, a rearranged abietane diterpenoid, has garnered interest within the scientific community for its notable biological activities, including antioxidative, anti-inflammatory, and antitumor effects. This technical guide provides an in-depth overview of the natural sources of Villosin C, detailing the plant species in which it is found and reported yields. Furthermore, it outlines a comprehensive, synthesized experimental protocol for its extraction, isolation, and purification from plant materials. This document also includes visualizations of the isolation workflow and a proposed signaling pathway related to its anti-inflammatory activity, designed to support researchers in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of Villosin C
Villosin C is a secondary metabolite found in several species of terrestrial plants. Its natural abundance is relatively low, which presents a challenge for large-scale extraction. The primary plant sources identified to date are summarized below.
| Plant Species | Family | Plant Part | Reference(s) |
| Teucrium divaricatum subsp. villosum | Lamiaceae | - | [1] |
| Teucrium polium | Lamiaceae | Aerial Parts, Roots | [1][2] |
| Clerodendrum trichotomum | Lamiaceae | Roots, Stems | [1][3][4] |
| Clerodendrum bungei | Lamiaceae | - | [1] |
| Akebia quinata | Lardizabalaceae | - | [1] |
Quantitative Data: Extraction and Yields
The isolation of Villosin C from its natural sources is characterized by low yields. One report indicates that the yield of Villosin C and its analogue, Teuvincenone B, can be less than 1 mg per kg of the dried plant material[1]. While specific yield data for Villosin C is scarce, general extraction yields from one of its source plants, Teucrium polium, provide context for the initial extraction efficiency from this genus.
| Plant Source | Extraction Method | Solvent(s) | Yield (%) | Note | Reference(s) |
| Teucrium polium (aerial parts) | Exhaustive Maceration | Water | 4.96 - 6.4% | Total aqueous extract | [2] |
| Teucrium polium (aerial parts) | Exhaustive Maceration | Ethanol/Hexane | 1.16 - 2.6% | Total organic extract | [2] |
Note: The yields presented for Teucrium polium represent the total weight of the crude extract and not the specific yield of pure Villosin C.
Experimental Protocol: Isolation and Purification
The following protocol is a synthesized methodology based on established procedures for the isolation of abietane diterpenoids from plant sources such as Clerodendrum and Teucrium species.
3.1. Plant Material Preparation and Extraction
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Drying and Pulverization: Air-dry the collected plant material (e.g., roots or stems of Clerodendrum trichotomum) at room temperature in a well-ventilated area. Once fully dried, pulverize the material into a coarse powder using a mechanical grinder.
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Solvent Extraction:
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Macerate the powdered plant material (e.g., 5 kg) with 95% ethanol (3 x 20 L) at room temperature for 72 hours for each extraction cycle.
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Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.
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Solvent Partitioning:
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Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
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Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fraction containing the target compound. Abietane diterpenoids like Villosin C are typically found in the ethyl acetate fraction.
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Concentrate the Villosin C-rich fraction (ethyl acetate) in vacuo.
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3.2. Chromatographic Purification
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Silica Gel Column Chromatography:
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Subject the dried ethyl acetate fraction to column chromatography on a silica gel column (200-300 mesh).
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Elute the column with a gradient solvent system, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate (e.g., gradients from 50:1 to 1:1, v/v).
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Collect fractions and analyze them by TLC. Combine fractions that show similar TLC profiles corresponding to the expected Rf value of Villosin C.
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Sephadex LH-20 Chromatography:
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Further purify the combined fractions using a Sephadex LH-20 column with a suitable solvent system, such as methanol or a chloroform-methanol mixture (1:1, v/v), to remove pigments and other impurities.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC):
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Perform the final purification step using a reversed-phase C18 Prep-HPLC column.
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Elute with an isocratic or gradient system of methanol-water or acetonitrile-water.
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Monitor the elution at a suitable wavelength (e.g., 254 nm) to isolate pure Villosin C.
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Structure Elucidation:
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Confirm the identity and purity of the isolated compound as Villosin C using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compare the data with published literature values[4].
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Visualizations: Workflow and Signaling Pathway
Isolation Workflow
The following diagram illustrates the general workflow for the isolation and purification of Villosin C from its plant sources.
References
- 1. Total synthesis of (±)-villosin C and (±)-teuvincenone B - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01841E [pubs.rsc.org]
- 2. staff-old.najah.edu [staff-old.najah.edu]
- 3. Abietane Diterpenoids from the Roots of Clerodendrum trichotomum and Their Nitric Oxide Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abietane diterpenoids from Clerodendrum trichotomum and correction of NMR data of Villosin C and B - PubMed [pubmed.ncbi.nlm.nih.gov]
